molecular formula C22H20F2N4O5 B1225121 N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide

Cat. No. B1225121
M. Wt: 458.4 g/mol
InChI Key: AKABMFCZDGAJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide is a member of benzodioxoles.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

  • N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a compound related to the one , has been identified as a highly selective Src substrate binding site inhibitor. It shows promise in inhibiting the proliferation of human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Targeting Over-Expression of Enzymes in Solid Tumors

  • Research indicates the potential of using similar compounds for targeting the over-expression of the enzyme NAD(P)H: quinone oxidoreductase in solid tumors. This approach could be beneficial in cancer treatment (Shareef & Shareef, 2021).

Antimicrobial and Hemolytic Activity

  • Derivatives of this compound have been studied for their antimicrobial and hemolytic activities, showing promise against various microbial species. This suggests potential applications in treating microbial infections (Gul et al., 2017).

Inhibition of Human Carbonic Anhydrases

  • Similar compounds have been evaluated for their effects on human carbonic anhydrases (hCA-I and hCA-II). Some derivatives were found to be more effective than the reference agent, acetazolamide, indicating potential for therapeutic use (Altıntop et al., 2017).

Versatility as Chemical Intermediates

  • N-Acyl-3,3-difluoro-2-oxoindoles, a related class of compounds, show versatility as intermediates in the synthesis of various derivatives. These derivatives have potential applications in pharmaceuticals and other fields (Boechat et al., 2008).

Farnesoid X Receptor Agonist

  • Benzimidazolyl acetamides have been explored as farnesoid X receptor agonists. Optimization of these compounds has led to improved physicochemical and ADME properties, suggesting potential for cholesterol and lipid management (Richter et al., 2011).

Anti-inflammatory Activity

  • Benzimidazole derivatives, structurally related to the compound , have shown significant anti-inflammatory activity. This indicates potential for development as anti-inflammatory agents (Bhor & Sable, 2022).

properties

Product Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide

Molecular Formula

C22H20F2N4O5

Molecular Weight

458.4 g/mol

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C22H20F2N4O5/c23-22(24)32-17-6-5-14(11-18(17)33-22)25-20(29)13-28-16-4-2-1-3-15(16)26-19(28)12-21(30)27-7-9-31-10-8-27/h1-6,11H,7-10,12-13H2,(H,25,29)

InChI Key

AKABMFCZDGAJDL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2=NC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OC(O5)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide
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N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide
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N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide
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N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide
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N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide
Reactant of Route 6
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N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide

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